molecular formula C18H23N5O B2658665 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1797717-77-1

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

Cat. No. B2658665
M. Wt: 325.416
InChI Key: KEAMLRUFKOEHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MP-2 or MP2, and it is known for its ability to bind to specific receptors in the body, leading to a range of biochemical and physiological effects. In

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea and its derivatives have shown promise in anti-angiogenic and DNA cleavage studies. These compounds have been effective in inhibiting in vivo angiogenesis, as demonstrated using the chick chorioallantoic membrane model. Additionally, their DNA binding and cleavage abilities have been proven effective, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antibacterial Activity

Compounds similar to 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea have been synthesized and evaluated for their antibacterial properties. These include derivatives that have shown effectiveness against various bacterial strains, indicating the potential use of these compounds in antibacterial treatments (Ram C.Merugu et al., 2010).

Antitumor Agents

Derivatives of 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea have been found to be potent antitumor agents. They inhibit key enzymes such as PI3Kδ, demonstrating significant anti-proliferative activities against cancer cell lines. This highlights their potential in cancer therapy (Jialong Guo et al., 2015).

Analgesic Activity

Some derivatives have also been studied for their analgesic activities. They have shown significant efficacy in in vivo models, suggesting their use as potential analgesic agents. This includes derivatives which were found to be devoid of ulcerogenic effects, making them suitable for pain management (A. Chaudhary et al., 2012).

Antimycobacterial Activity

In the field of antimycobacterial research, certain derivatives of this compound have shown activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This positions them as potential candidates for tuberculosis treatment (R. Kumar et al., 2008).

Structural and Electronic Properties

Research into the structural and electronic properties of compounds similar to 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea, particularly those with anticonvulsant capabilities, has provided insights into their chemical nature. This includes studies on their crystal structures and molecular orbital calculations, which are important for understanding their pharmacological effects (Guy Georges et al., 1989).

Anti-Inflammatory Activities

These compounds have been investigated for their anti-inflammatory properties. Some derivatives have demonstrated significant activities in in vivo models, suggesting their use in treating inflammatory conditions (Anshu Chaydhary et al., 2015).

properties

IUPAC Name

1-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-12-17(23-10-6-3-7-11-23)22-16(20-14)13-19-18(24)21-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAMLRUFKOEHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

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